molecular formula C9H10F2O B1343207 3-(3,4-Difluorophenyl)propan-1-ol CAS No. 301185-99-9

3-(3,4-Difluorophenyl)propan-1-ol

Cat. No.: B1343207
CAS No.: 301185-99-9
M. Wt: 172.17 g/mol
InChI Key: WPGWMWLTWJAIJZ-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H10F2O and a molecular weight of 172.17 g/mol . It is characterized by the presence of a difluorophenyl group attached to a propanol backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluorophenyl)propan-1-ol typically involves the reaction of 3,4-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 3,4-difluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, 3,4-difluorobenzaldehyde is hydrogenated in the presence of a catalyst like palladium on carbon (Pd/C) under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(3,4-Difluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed:

    Oxidation: 3-(3,4-Difluorophenyl)propanoic acid

    Reduction: 3-(3,4-Difluorophenyl)propan-1-amine

    Substitution: 3-(3,4-Difluorophenyl)propyl chloride

Mechanism of Action

The mechanism of action of 3-(3,4-Difluorophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 3-(2,4-Difluorophenyl)propan-1-ol
  • 3-(2,3-Difluorophenyl)propan-1-ol
  • 3-(3,5-Difluorophenyl)propan-1-ol

Comparison: 3-(3,4-Difluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it distinct in its applications .

Properties

IUPAC Name

3-(3,4-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGWMWLTWJAIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611144
Record name 3-(3,4-Difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301185-99-9
Record name 3-(3,4-Difluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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